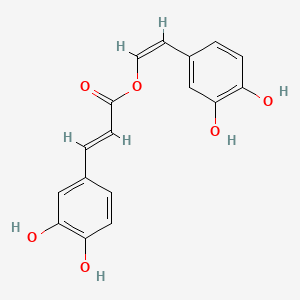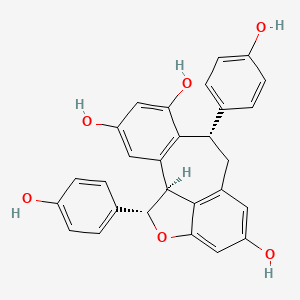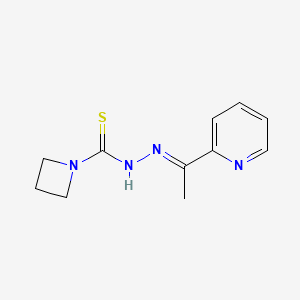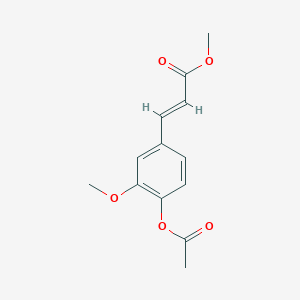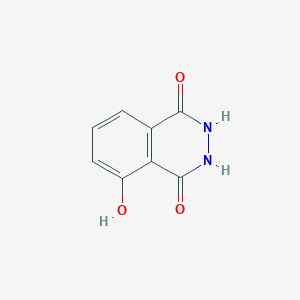![molecular formula C29H38O11 B1233060 (20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1233060.png)
(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichothecene derivatives are a group of sesquiterpenoid mycotoxins produced by various fungi, including species from the genera Fusarium, Myrothecium, Stachybotrys, and Trichoderma . These compounds are known for their potent biological activities, including inhibition of protein synthesis, immunosuppressive effects, and cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trichothecene derivatives typically involves the conversion of farnesyl diphosphate to trichodiene, catalyzed by trichodiene synthase . This is followed by a series of oxygenation, cyclization, and esterification reactions to produce various trichothecene analogs . For example, trichodermin and trichodermol derivatives can be synthesized through hemisynthesis, involving selective modifications at specific positions on the trichothecene skeleton .
Industrial Production Methods: Industrial production of trichothecene derivatives often involves the fermentation of fungal cultures under controlled conditions . Optimization of fermentation parameters, such as temperature, pH, and nutrient availability, is crucial for maximizing the yield of desired trichothecene compounds . Advanced biotechnological techniques, including genetic engineering of fungal strains, have been employed to enhance the production of specific trichothecene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Trichothecene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the biological activity and selectivity of trichothecene compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and glycosylated trichothecene derivatives . These modifications can significantly alter the biological activity and toxicity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Trichothecene derivatives have a wide range of scientific research applications:
Wirkmechanismus
Trichothecene derivatives exert their effects primarily by inhibiting protein synthesis . They bind to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain . This inhibition leads to a cascade of cellular events, including apoptosis and immunosuppression . Key molecular targets include ribosomal proteins and various signaling pathways involved in cell growth and immune responses .
Vergleich Mit ähnlichen Verbindungen
Deoxynivalenol (DON): A type B trichothecene known for its emetic and immunosuppressive effects.
T-2 Toxin: A type A trichothecene with potent cytotoxic and immunosuppressive properties.
Nivalenol (NIV): Another type B trichothecene with similar biological activities to DON.
Uniqueness: Trichothecene derivatives are unique due to their structural diversity and the wide range of biological activities they exhibit . The presence of an epoxide group at the C-12, C-13 position is a distinctive feature that contributes to their potent biological effects . Additionally, the ability to modify these compounds through chemical reactions allows for the development of derivatives with tailored biological activities .
Eigenschaften
Molekularformel |
C29H38O11 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione |
InChI |
InChI=1S/C29H38O11/c1-15(30)16-7-5-6-8-20(32)37-18-11-19-29(14-36-29)27(18,4)28(10-9-25(2)21(39-25)22(28)38-19)13-35-24(33)23-26(3,40-23)17(31)12-34-16/h5-8,15-19,21-23,30-31H,9-14H2,1-4H3/b7-5-,8-6- |
InChI-Schlüssel |
DGBITFNXKQHKLI-SFECMWDFSA-N |
Isomerische SMILES |
CC(C1/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |
Kanonische SMILES |
CC(C1C=CC=CC(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |
Synonyme |
(2E)-3-(3-(3-Methyl-2-buten-1-yl)-4-((3-phenylpropanoyl)oxy)phenyl)acrylic acid baccharin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)


![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)

